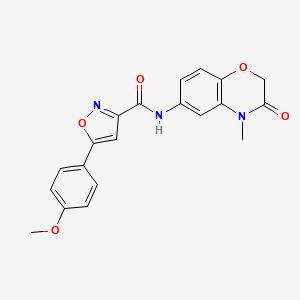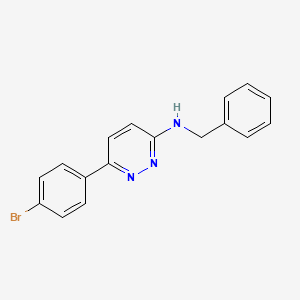![molecular formula C17H26N2O B4510813 N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-3-piperidinecarboxamide](/img/structure/B4510813.png)
N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-3-piperidinecarboxamide
Descripción general
Descripción
N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-3-piperidinecarboxamide belongs to a class of compounds that are significant in medicinal chemistry due to their diverse biological activities. This analysis draws parallels from compounds with similar structures to infer potential chemical reactions and properties.
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves multi-step chemical processes including cyclocondensation reactions and modifications of the piperazine ring or piperidine moiety to introduce various substituents, enhancing the compound's pharmacological profile (Gein et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-3-piperidinecarboxamide has been characterized by techniques such as X-ray diffraction. These studies reveal weak intramolecular interactions and a potential for significant conformational diversity which impacts their biological interactions (Wang et al., 2004).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, including N-oxide formation, which significantly influences their geometry, molecular interactions, and, consequently, pharmacological properties. The nature of substituents and their position on the piperidine ring or related structures affects the compound's reactivity and interaction with biological targets (Żesławska et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are crucial for their pharmacokinetic profiles. They are generally characterized by moderate solubility in organic solvents, which is pivotal for their absorption and distribution in biological systems (Gein et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the piperidine or piperazine core and the nature of substituents. These compounds exhibit a range of interactions with biological receptors, which can be attributed to their ability to adopt multiple conformations and engage in diverse intermolecular interactions (Shim et al., 2002).
Propiedades
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-1-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12-7-8-16(13(2)10-12)14(3)18-17(20)15-6-5-9-19(4)11-15/h7-8,10,14-15H,5-6,9,11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVPTVCHMSGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2CCCN(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4510732.png)
![1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-5-methoxy-1H-indole](/img/structure/B4510742.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B4510746.png)

![N-[2-(4-morpholinyl)ethyl]-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B4510769.png)
![N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide](/img/structure/B4510770.png)
![N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4510778.png)


![1-[(dimethylamino)sulfonyl]-N-(1-ethylpropyl)-4-piperidinecarboxamide](/img/structure/B4510800.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B4510812.png)
![2-{[(6-isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-2-pyridinylacetamide](/img/structure/B4510818.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4510829.png)
![ethyl 4-{[7-fluoro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4510834.png)